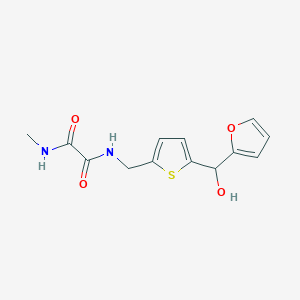

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide

Description

This compound features a hybrid heterocyclic scaffold combining a thiophene ring substituted with a hydroxymethyl-furan moiety and an N-methyloxalamide group.

Properties

IUPAC Name |

N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N-methyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-14-12(17)13(18)15-7-8-4-5-10(20-8)11(16)9-3-2-6-19-9/h2-6,11,16H,7H2,1H3,(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVWPOHICBYMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1=CC=C(S1)C(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide typically involves multi-step organic reactions. One common method includes the formation of the furan and thiophene rings followed by their functionalization. The oxalamide group is introduced through a coupling reaction, often using reagents such as oxalyl chloride and amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the oxalamide group, potentially using agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide group can produce amines .

Scientific Research Applications

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.

Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas such as anti-inflammatory and antimicrobial therapies.

Mechanism of Action

The mechanism by which N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can engage in π-π stacking interactions, while the oxalamide group can form hydrogen bonds. These interactions can influence biological pathways and molecular recognition processes .

Comparison with Similar Compounds

Structural Analogues from Thiazolidinone-Thioxoacetamide Family ()

Compounds 9–13 in share a thiazolidinone-thioxoacetamide backbone but differ in substituents. Key comparisons:

| Compound ID | Substituent(s) | Yield (%) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|

| 12 | 5-nitro-2-furylmethylene | 53 | 155–156 | Electron-withdrawing nitro group |

| 13 | 5-nitro-2-furylmethylene | 58 | 159–160 | Chlorophenyl group enhances lipophilicity |

| Target | Furan-2-yl(hydroxy)methyl | N/A | N/A | Hydroxymethyl donor for H-bonding |

- Structural Differences : The target compound replaces the nitro group in 12/13 with a hydroxymethyl group, shifting electronic properties from electron-deficient (nitro) to electron-rich (hydroxymethyl). This may improve solubility and alter reactivity in nucleophilic environments .

- Synthesis : Compounds 12/13 are synthesized via condensation of nitro-furyl precursors, whereas the target likely requires hydroxyl-protection strategies due to the reactive hydroxymethyl group.

Thioamide and Thiopeptide Derivatives ()

While the target contains an oxalamide, thioamide analogs (e.g., from Refs 19–20 in ) utilize ynamide-mediated synthesis. Key distinctions:

Heterocyclic Ligands in Coordination Chemistry ()

Copper complexes L3 and L4 in feature furan/thiophene-methyl groups similar to the target:

- L3 : (1R,2R)-N1,N2-bis((furan-2-yl)methyl)-N1,N2-dimethylcyclohexane-1,2-diamine.

- L4 : (1R,2R)-N1,N2-dimethyl-N1,N2-bis((5-methylfuran-2-yl)methyl)cyclohexane-1,2-diamine.

Ranitidine Derivatives ()

Ranitidine-related compounds (e.g., ranitidine amino alcohol hemifumarate) share furan and amide groups but differ in functionality:

- Key Contrast: Ranitidine derivatives prioritize gastro-intestinal H2 antagonism via dimethylamino and sulfanyl groups, whereas the target’s hydroxymethyl-thiophene-oxalamide structure may favor different biological targets or physicochemical profiles .

Biological Activity

N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide is a complex organic compound belonging to the oxamide class, characterized by its unique structural features that include furan and thiophene rings. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.36 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the furan and thiophene rings.

- Functionalization through coupling reactions.

- Introduction of the oxalamide group using reagents such as oxalyl chloride.

Advanced techniques like continuous flow chemistry may be employed for industrial production to optimize yield and purity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The furan and thiophene rings facilitate π-π stacking interactions, while the oxalamide moiety can form hydrogen bonds, influencing biological pathways such as:

- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in gene expression regulation .

Antiproliferative Effects

Research indicates that compounds with similar structural features exhibit antiproliferative effects on mammalian cells, potentially through mechanisms involving topoisomerase inhibition or modulation of apoptotic pathways .

Study 1: HDAC Inhibition

A study highlighted that this compound exhibited significant inhibitory activity against HDAC enzymes, suggesting its potential as an anticancer agent .

Study 2: Antiproliferative Activity

Another study investigated related compounds with hydroxymethyl groups and their effects on cell proliferation. Results indicated that these compounds could induce marked antiproliferative effects in vitro, correlating with their ability to inhibit topoisomerase II .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-N2-methyloxalamide, and what intermediates are involved?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Preparation of thiophene and furan intermediates (e.g., 5-(hydroxy(furan-2-yl)methyl)thiophen-2-ylmethanol) via Friedel-Crafts alkylation or coupling reactions .

- Formation of the oxalamide linkage using oxalyl chloride or ethyl oxalyl chloride under anhydrous conditions with bases like triethylamine .

- Final coupling of intermediates via nucleophilic substitution or condensation reactions .

- Intermediates : Thiophene-furan hybrids, oxalamide precursors, and methylamine derivatives are critical intermediates.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent connectivity and stereochemistry .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for research-grade material) .

Q. What are the typical chemical reactions and reagents used to modify this compound’s functional groups?

- Reactions :

- Oxidation : Hydroxy groups can be oxidized to ketones using Jones reagent (CrO3/H2SO4) .

- Reduction : Nitriles (in analogs) are reduced to amines with LiAlH4 .

- Substitution : Chloro substituents on aromatic rings undergo nucleophilic substitution with amines or thiols .

- Reagents : Common reagents include DCC (for amide coupling), NaBH4 (selective reductions), and Pd/C (for hydrogenolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Strategies :

- Temperature Control : Low temperatures (−78°C to 0°C) prevent side reactions during sensitive steps (e.g., oxalamide formation) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; toluene is used for high-temperature reactions .

- Catalysts : Pd(PPh3)4 for Suzuki-Miyaura cross-coupling to attach aryl groups .

- Case Study : A 20% yield increase was achieved by replacing THF with DMF in the final coupling step, attributed to better intermediate stabilization .

Q. What mechanistic insights exist for this compound’s biological activity, particularly in enzyme inhibition?

- Mechanism :

- NQO2 Inhibition : Analogous compounds (e.g., furan-thiophene hybrids) inhibit NAD(P)H:quinone oxidoreductase 2 (NQO2) via competitive binding to the catalytic site .

- Antimicrobial Action : Disruption of bacterial cell membranes via interaction with lipid bilayers, demonstrated in MIC assays against S. aureus .

- Methods : Surface plasmon resonance (SPR) and molecular docking (AutoDock Vina) validate target binding affinities (KD ≈ 10⁻⁶ M reported) .

Q. How can computational modeling aid in predicting this compound’s crystallographic structure and reactivity?

- Tools :

- Density Functional Theory (DFT) : Calculates electron distribution for reactivity hotspots (e.g., nucleophilic hydroxyl groups) .

- SHELX Software : Refines X-ray crystallography data to resolve bond angles and torsional strain in the thiophene-furan backbone .

- Applications : Predicted logP values (2.8–3.5) align with experimental solubility data, guiding solvent selection for biological assays .

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

- Approaches :

- Analog Synthesis : Systematic variation of substituents (e.g., replacing methyl with ethyl on the oxalamide) .

- Bioactivity Profiling : IC50 determination in enzyme inhibition assays (e.g., NQO2) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .

- Findings : Hydroxyethyl groups enhance water solubility but reduce membrane permeability, highlighting a trade-off in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.